[(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate
Description
Properties
IUPAC Name |
[(Z)-(1-amino-2-chloroethylidene)amino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-8(11)12-14-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUUAIGUOYWWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(CCl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/CCl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to introduce the chloroethylidene group.
Esterification: The intermediate product is then esterified to form the benzoate ester.
Final Alkylation: The final step involves another alkylation to introduce the amino group, resulting in the formation of [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while maintaining mild reaction conditions. The process typically involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Antimicrobial Properties : Research has indicated that compounds with similar structures exhibit antimicrobial activities. Studies are ongoing to evaluate the potential of [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate as an antimicrobial agent against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific biological targets involved in cancer progression. Its efficacy in inhibiting tumor cell growth is under investigation.
Medicine
- Drug Development : The compound is being explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes. Its unique functional groups may enhance binding affinity and selectivity towards biological targets.
Industry
- Material Science : Due to its electronic properties, [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate can be utilized in developing materials with specific optical or electronic characteristics. This includes applications in organic electronics and photonic devices.
Case Studies
Several case studies have highlighted the applications of similar compounds:
- Antimicrobial Activity : A study published in PubMed Central examined various benzoate derivatives for their antimicrobial properties, demonstrating that modifications to the benzoate structure can significantly enhance activity against Gram-positive and Gram-negative bacteria .
- Drug Design : Research on benzotriazole derivatives has shown their effectiveness as scaffolds for designing new drugs with improved pharmacological profiles . This approach can be adapted for [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate to explore novel therapeutic agents.
- Biological Interaction Studies : Investigations into the mechanism of action for similar compounds have revealed interactions with enzyme active sites, providing insights into how [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate might modulate biological pathways .
Mechanism of Action
The mechanism of action of [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The target compound shares core features with several benzoate derivatives, differing primarily in substituents and stereochemistry:
Table 1: Structural and Functional Comparison
Key Observations :
Metabolic Pathways and Degradation
- Benzoate derivatives are funneled into the β-ketoadipate pathway in microbes, with degradation efficiency influenced by substituents. For example, Rhodococcus sp. CS-1 upregulates benzoate pathway genes (13–15% of DEGs) during aromatic compound metabolism .
- Chloro and amino groups may slow degradation due to steric or electronic effects, as seen in studies where substituted benzoates require specialized enzymatic machinery .
Biological Activity
[(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy, and applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an amino group, a chloro substituent, and a benzoate moiety. This configuration allows it to interact with biological targets effectively. The presence of the chloro group is particularly significant as it enhances the compound's reactivity and potential bioactivity.
Antimicrobial Properties
Research indicates that [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate exhibits notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
Table 1: Antimicrobial Activity of [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 12 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation . The interaction with specific enzymes or receptors has been proposed as a mechanism for its anticancer effects.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate significantly reduced the viability of cancer cell lines such as HeLa and MCF-7. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The biological activity of [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate is attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound may form hydrogen bonds or hydrophobic interactions with active sites, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes that are critical for bacterial survival and cancer cell proliferation .
Research Applications
Given its promising biological activities, [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate is being explored for various applications:
- Drug Development : Its potential as a lead compound for developing new antibiotics or anticancer agents.
- Biochemical Research : Used as a tool to study enzyme inhibition and signaling pathways in cellular models.
Q & A
Q. What are the recommended synthetic routes for [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate, and how does stereochemistry influence yield?
Methodological Answer: The compound’s synthesis typically involves coupling a benzoate ester with a Z-configured enamine precursor. A common approach is to use a nucleophilic substitution reaction between 2-aminobenzoic acid derivatives and 1-amino-2-chloroethylidene intermediates under controlled pH (5–7) to preserve stereochemistry. For example, highlights analogous reactions where methyl 2-amino-5-chlorobenzoate is synthesized via esterification and halogenation steps. To ensure Z-configuration, reaction conditions (e.g., low temperature, inert atmosphere) and catalysts (e.g., triethylamine for deprotonation) are critical . Yield optimization requires monitoring via HPLC ( ) and verifying stereochemical purity with X-ray crystallography (as in , which resolved similar structures at 100 K) .
Q. How can the structural integrity of [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate be validated experimentally?
Methodological Answer: Use a combination of:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond angles, stereochemistry, and intermolecular interactions (e.g., used SCXRD to confirm the Z-configuration of a related benzylideneamino benzoate, achieving an R factor of 0.028) .
- NMR spectroscopy: ¹H and ¹³C NMR can identify characteristic peaks for the amino-chloroethylidene group (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 3.5–4.5 ppm for NH₂ groups) .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., reports a molecular weight of 339.8 for a structurally similar sulfonamide benzoate) .
Q. What are the stability profiles of [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- Accelerated degradation tests: Expose the compound to pH 2–12 buffers at 40–60°C for 48–72 hours, followed by HPLC analysis (’s chromatography methods are applicable) .
- Thermogravimetric analysis (TGA): Determine decomposition temperatures (e.g., ’s polymorph study showed stability differences between crystalline forms) .
- Light sensitivity: Use UV-Vis spectroscopy to assess photodegradation (λmax ~250–300 nm for benzoate derivatives) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations: Model transition states and activation energies for substitution reactions (e.g., used computational tools to study substituent effects on reaction pathways) .
- logP/logD prediction: Use software like ACD/Labs or PubChem’s computed properties ( reports logP = 3.67 for a similar compound) to assess hydrophobicity and bioavailability .
- Molecular docking: Screen for potential biological targets (e.g., ’s metabolite interaction analysis provides a framework for studying insulin-related pathways) .
Q. What experimental strategies resolve contradictions in biological activity data for [(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate derivatives?
Methodological Answer:
- Dose-response assays: Quantify IC50 values across multiple cell lines (e.g., used placebo-controlled trials to isolate benzoate-specific effects) .
- Metabolite profiling: Use LC-MS to track compound degradation products in biological matrices (’s analysis of hippurate/benzoate levels is a model) .
- Structural analogs: Compare activity across derivatives (e.g., lists sulfonylurea benzoates with varying substituent effects) .
Q. How does the Z-configuration influence the compound’s interaction with enzymes like D-amino acid oxidase (DAAO)?
Methodological Answer:
- Enzyme kinetics: Measure Km and Vmax using spectrophotometric assays ( monitored DAAO levels in plasma) .
- Crystallographic studies: Co-crystallize the compound with DAAO to map binding pockets (’s SCXRD methods apply) .
- Isotopic labeling: Use ¹⁵N/¹³C-labeled compounds to track metabolic pathways (as in ’s tracer studies) .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
